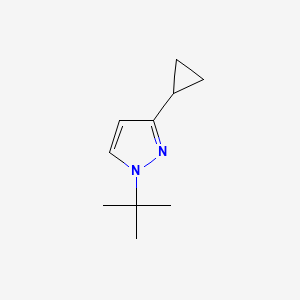
1-tert-butyl-3-cyclopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and cyclopropyl groups
Preparation Methods
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with tert-butyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated systems and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-tert-butyl-3-cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate: This compound has similar structural features but includes an amino group and a carboxylate ester, which may confer different chemical and biological properties.
3-Cyclopropyl-1H-pyrazole: Lacks the tert-butyl group, which may affect its reactivity and applications.
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-tert-butyl-3-cyclopropylpyrazole |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-7-6-9(11-12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
DFJGNQCVWAZOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















